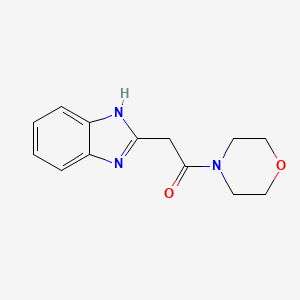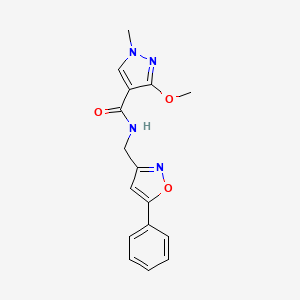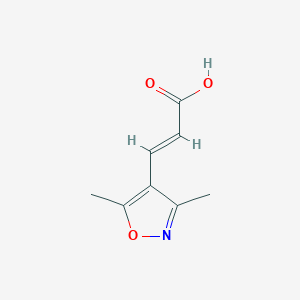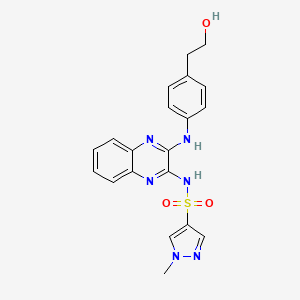
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone is a heterocyclic compound that features both benzimidazole and morpholine moieties. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of a morpholine ring further enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring . The morpholine moiety is introduced through nucleophilic substitution reactions. Common reagents include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve catalytic redox cycling and the use of environmentally friendly solvents . The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of microorganisms and cancer cells . The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antimicrobial and antiviral properties.
Morpholine: Used in various pharmaceuticals for its solubility-enhancing properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone is unique due to the combination of benzimidazole and morpholine moieties, which confer both high biological activity and favorable pharmacokinetic properties .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(16-5-7-18-8-6-16)9-12-14-10-3-1-2-4-11(10)15-12/h1-4H,5-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGWFNJMEOYSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2949417.png)

![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2949421.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)
![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2949429.png)

![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)
![4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2949434.png)
![2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2949436.png)
![2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2949437.png)
![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)
